2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate
Description
Chemical Structure and Properties The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate (CAS: 860611-55-8) is a hybrid molecule combining a pyrazolone core and a trifluoromethyl-substituted benzoate ester. Its molecular formula is C₂₀H₁₇F₃N₂O₃, with a molecular weight of 390.36 g/mol .
The compound is marketed for medicinal research, with suppliers offering custom synthesis and bulk orders (>$10,000) under risk-free refund policies .
Properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-13-17(18(26)25(24-13)16-5-3-2-4-6-16)11-12-28-19(27)14-7-9-15(10-8-14)20(21,22)23/h2-10,24H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMBYBAQCXRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124347 | |
| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-55-8 | |
| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole core, followed by further functionalization. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present.
Substitution: : Substitution reactions can occur at the pyrazole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Pyrazolone derivatives.
Reduction: : Reduced forms of the trifluoromethyl group.
Substitution: : Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolone-derived esters with modifications targeting enhanced bioactivity. Below is a comparative analysis with structurally related molecules:
Key Differences
Bioactivity Potential: The target compound lacks the thiazole or chromenone motifs present in analogues 10d and Example 62 , which are often associated with kinase inhibition or anticancer activity. However, its trifluoromethyl group may improve blood-brain barrier penetration compared to non-fluorinated esters .
Physicochemical Properties: The target compound’s logP (estimated via molecular weight and trifluoromethyl group) is likely higher than simpler esters like ethyl 6-bromo-6-heptenoate, enhancing membrane permeability . Hydrogen-bonding patterns (critical for crystallization) may differ from urea-containing analogues (e.g., 10d), as trifluoromethyl groups reduce hydrogen-bond donor capacity .
Synthetic Complexity :
- The target compound’s synthesis appears less complex than Example 62 (which requires Suzuki coupling and multi-step functionalization) .
Research Findings
- Docking Studies : AutoDock4 simulations suggest that the trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, though this requires experimental validation .
Biological Activity
The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . Its unique features include a trifluoromethyl group and a pyrazolone moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazolone compounds. For instance, derivatives with trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria | Effectiveness |
|---|---|---|---|
| Compound A | 8 | Staphylococcus aureus | Bactericidal |
| Compound B | 16 | Enterococcus faecalis | Moderate inhibition |
| Compound C | 4 | Streptococcus spp. | Effective biofilm disruption |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of the compound on human cultured cells. The results indicated that while exhibiting antimicrobial properties, the compound demonstrated low toxicity levels at concentrations up to 50 mg/kg in animal models. This was evaluated through various blood plasma organ toxicity markers, showing no adverse effects on liver and kidney functions .
The mechanism of action for this class of compounds appears to involve inhibition of macromolecular synthesis in bacterial cells. Studies suggest that these compounds disrupt essential cellular functions, leading to bacterial cell death. Resistance assays revealed a low tendency for bacteria to develop resistance against these compounds, indicating their potential as effective antimicrobial agents .
Case Studies
- Case Study on Staphylococcus aureus : A study investigated the effects of a related pyrazolone derivative on biofilm formation by S. aureus. It was found that the compound not only inhibited biofilm formation but also effectively disrupted established biofilms, showcasing its therapeutic potential in treating biofilm-associated infections .
- In Vivo Mouse Model : In vivo studies using mouse models demonstrated that the compound could be administered safely without significant toxicity at therapeutic doses. This research supports the potential clinical application of pyrazolone derivatives in treating infections caused by resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
